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Compound of Interest

Compound Name: PD 173955 analog 1

Cat. No.: B2956238

For researchers and drug development professionals navigating the landscape of kinase
inhibitors, understanding the precise selectivity of a compound is paramount. This guide
provides a comparative analysis of the cross-reactivity profile of PD 173955, a potent
pyrido[2,3-d]pyrimidine inhibitor, and its analogs. While comprehensive data on a specific
analog, designated as PD 173955 analog 1 (also known as Compound 26), is limited, this
guide summarizes the available experimental data for the parent compound and other key
analogs to offer valuable insights into their kinase inhibition profiles.

Executive Summary

PD 173955 is a well-characterized inhibitor of the Src and Abl tyrosine kinases. Analogs of PD
173955 have been synthesized to improve properties such as solubility and to probe structure-
activity relationships. This guide presents the available quantitative data on the kinase
inhibitory activity of PD 173955 and its analogs, details the experimental methodologies for
kinase inhibition assays, and visualizes the relevant signaling pathways. It is important to note
that while "PD 173955 analog 1" has been identified as a putative EGFR kinase inhibitor,
extensive experimental cross-reactivity data for this specific analog is not publicly available.
The data presented herein primarily focuses on the parent compound and other more
extensively studied analogs.

Comparative Kinase Inhibition Profile

The following table summarizes the available quantitative data on the inhibitory activity of PD
173955 and its analogs against a panel of kinases. The data is presented as IC50 values,
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which represent the concentration of the inhibitor required to reduce the activity of a specific
kinase by 50%.
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Compound Target Kinase IC50 (nM) Comments
Potent inhibitor of the

PD 173955 Src ~22[1][2] o
Src family kinases.

Yes ~22[1]

Also a potent inhibitor

Abl ~22[1]

of Ber-Abl.[3]
Inhibits ligand-

c-Kit ~25-40[1][3] dependent

autophosphorylation.

FGFRa Less potent

InsR No activity

PKC No activity
A more potent inhibitor

More potent than PD
PD 166326 Ber-Abl of Ber-Abl dependent
173955
cell growth.
A related pyrido[2,3-
S d]pyrimidine with

PD 180970 Ber-Abl Potent inhibitor
potent Bcr-Abl
inhibitory activity.
Identified as a
potential EGFR kinase
inhibitor through

PD 173955 analog 1 o computational

EGFR 190 (in silico)

(Compound 26) methods.
Experimental data on
cross-reactivity is not
available.

"Amino" analogs of Abl 10x more inhibitory Replacement of the

PD 173955

than PD 173955

methylthio group with

an amino group
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enhances inhibitory

activity.[4]
) ) ) Developed to study
"Kinase inactive" Weakly or not )
Abl, Src S non-kinase-dependent
analogs inhibitory

effects.[5][6]

Signaling Pathways

To visualize the biological context of the target kinases, the following diagrams illustrate
simplified signaling pathways for Bcr-Abl and EGFR.
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A simplified diagram of the Bcr-Abl signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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